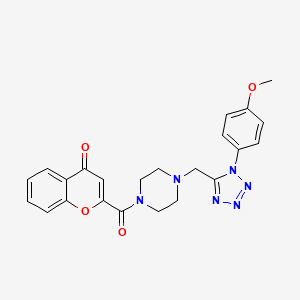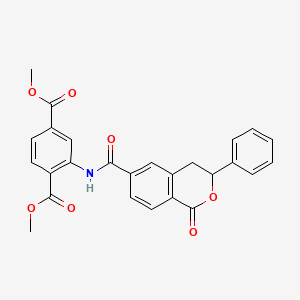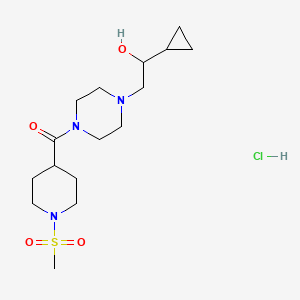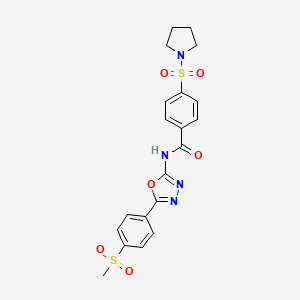
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives and Their Disposition
Arylpiperazine derivatives, which include compounds with a structure potentially similar to the specified compound, have been studied for their clinical applications, mainly in treating depression, psychosis, or anxiety. The metabolism and disposition of these derivatives, including their N-dealkylation to 1-aryl-piperazines, reveal significant insights into their pharmacological actions and the variety of serotonin receptor-related effects (S. Caccia, 2007).
Isoxazoline Derivatives as Anticancer Agents
Isoxazolines, including isoxazole carboxamide derivatives, have been identified for their anticancer properties. Natural products containing isoxazoline derivatives offer a promising avenue for the development of novel anticancer drugs, highlighting the significance of structural-activity relationship studies in advancing chemotherapy (Kamalneet Kaur et al., 2014).
Piperazine Derivatives in Therapeutics
Piperazine, a core element within the specified chemical name, forms the basis of many drugs with therapeutic uses across a range of conditions, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The versatility of piperazine as a scaffold in drug design is underscored by its role in creating compounds with varied pharmacological profiles (A. Rathi et al., 2016).
Environmental Applications and Concerns
Compounds with structures related to piperazines and isoxazolines have been explored for their environmental impact, including their role as contaminants and the development of cleaner, more sustainable removal techniques. Studies on the fate and behavior of such compounds in aquatic environments and advanced methods for their degradation offer insights into mitigating environmental risks (G. Prasannamedha et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
Its solubility in dmso is reported to be 22 mg/ml , which could potentially influence its bioavailability and distribution.
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide interacts with several biomolecules, primarily the D4 dopamine receptor . This interaction is characterized by high affinity and selectivity, making the compound a potent D4 dopamine receptor ligand .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the D4 dopamine receptor
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor .
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-18-16(22)15-5-6-19-23-15/h1-6H,7-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZIRYVYWLBYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)







![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)


![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)